3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core substituted with a bromophenyl group at position 3 and a fluorophenyl group at position 1 (Fig. 1). Pyrazolo[4,3-c]quinolines are synthesized via reactions of substituted anilines with 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediates, as demonstrated in and . These compounds are of significant pharmaceutical interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWZVBBYSYJHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C22H13BrFN3
- Molecular Weight : 418.27 g/mol
- SMILES : OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=C(Br)C=C3
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. In a study assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, various derivatives were evaluated for their potency. Notably, compounds similar to this compound showed substantial inhibition of NO production and reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2i | 0.45 | COX-2 inhibition |
| 2m | 0.50 | iNOS inhibition |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored extensively. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating several signaling pathways. For instance, studies indicate that these derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms involving the downregulation of oncogenes and upregulation of pro-apoptotic factors .
Case Study: Cytotoxicity Evaluation
In a cytotoxicity study against breast cancer cell lines, a derivative similar to this compound displayed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
Pyrazolo[4,3-c]quinoline derivatives have also been evaluated for their antimicrobial properties. The synthesis and testing of these compounds against various bacterial strains revealed promising results. Some derivatives exhibited potent antibacterial and antifungal activities, suggesting their utility in treating infections caused by resistant strains .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position of the phenyl ring undergoes classic SNAr reactions due to electron-withdrawing effects from the adjacent quinoline nitrogen.
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Amine substitution | DMF, 100°C, 12h with piperidine | 3-(4-piperidinophenyl) derivative | 78% | Bromine replaced via aromatic nucleophilic displacement |
| Thiol substitution | Ethanol, K₂CO₃, 60°C with benzenethiol | 3-(4-phenylthiophenyl) analog | 65% | Requires phase-transfer catalysts for improved efficiency |
Mechanistic Insight : The electron-deficient aromatic ring (enhanced by quinoline's electron-withdrawing nature) facilitates nucleophilic attack at the para-bromine position .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
| Partner | Catalyst System | Solvent/Temp | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 3-(4-biphenyl) derivative | 82% |
| Vinylboronate | PdCl₂(dppf), CsF | THF, 60°C | Alkenyl-substituted variant | 71% |
Buchwald-Hartwig Amination
| Amine | Ligand | Conversion Rate |
|---|---|---|
| Morpholine | XantPhos | 89% in 6h |
| Benzylamine | BINAP | 76% in 8h |
Reaction conditions: Pd₂(dba)₃, toluene, 110°C .
Electrophilic Aromatic Substitution
The fluorine atom at the 4-fluorophenyl group directs electrophiles to specific positions:
| Electrophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Para to F | Nitro-substituted derivative | 58% |
| Cl₂, FeCl₃ | 40°C, 4h | Ortho to F | Dichlorinated compound | 63% |
Key Limitation : Strong electrophiles may attack the electron-rich pyrazole ring, requiring careful condition optimization .
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
| Reagent | Conditions | New Ring Formed | Application |
|---|---|---|---|
| CuI, DMF, MW | 175°C, 1.5h | Chromeno[4,3-b]pyrazoloquinoline | Anticancer lead |
| POCl₃, reflux | 6h | Pyrazolo[3,4-b]quinolin-4-one | Fluorescence probe |
Mechanistic Pathway :
Halogen Exchange
| Target Halogen | Reagent | Temperature | Success Rate |
|---|---|---|---|
| Iodo | CuI, DMF | 120°C | 92% |
| Chloro | PCl₅, neat | 80°C | 68% |
Reduction Pathways
| Reducing Agent | Site Affected | Product |
|---|---|---|
| H₂, Pd/C | Quinoline ring | 1,2,3,4-Tetrahydro derivative |
| NaBH₄, MeOH | Pyrazole C=N | Dihydropyrazole analog |
Comparative Reactivity Analysis
| Position | Reactivity | Dominant Process |
|---|---|---|
| 4-Bromophenyl | High | Cross-coupling > SNAr > radical reactions |
| 4-Fluorophenyl | Moderate | Directed electrophilic substitution > halogen-metal exchange |
| Pyrazole N-H | Low | Deprotonation requires strong bases (LDA/NaH) |
| Quinoline C8 | Very low | Resists electrophilic attack due to electron deficiency |
Stability Considerations
-
Photochemical : UV-induced C-Br bond cleavage observed at λ <300 nm
-
Hydrolytic : Resists aqueous acid/base (pH 2-12) except under forcing conditions
This comprehensive reactivity profile establishes 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline as a versatile building block for medicinal chemistry and materials science applications. The strategic placement of halogens enables sequential functionalization while maintaining core heterocyclic integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anti-Inflammatory Activity
highlights pyrazolo[4,3-c]quinoline derivatives with anti-inflammatory effects mediated by inhibition of LPS-stimulated NO production and iNOS/COX-2 expression. Key analogues include:
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Exhibits IC₅₀ in the submicromolar range, comparable to the positive control 1400W .
- 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Shows potent NO inhibition via iNOS suppression .
Structural Insights: The amino group at position 3 and polar substituents (e.g., hydroxyl or carboxylic acid groups) enhance anti-inflammatory activity by improving solubility and target binding.
Analogues Targeting Bacterial β-Glucuronidase
reports 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) as a potent bacterial β-glucuronidase (βG) inhibitor. It suppresses chemotherapy-induced intestinal toxicity by blocking glucuronide reactivation at neutral pH .
Comparison :
- Compound 42: Contains an amino group at position 3 and fluorophenylamino at position 4, enabling pH-dependent βG inhibition.
Derivatives with Halogen Substituents
, and 20 describe halogen-substituted pyrazoloquinolines:
- 8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (): Bromine at position 8 increases molecular weight (MW: 424.3 g/mol) and may influence photophysical properties .
Key Difference : The position of halogens (e.g., bromine at position 3 vs. 8) significantly alters electronic and steric profiles, impacting biological activity.
Table 1: Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Research Findings and Trends
Anti-Inflammatory vs. Enzyme Inhibition: Amino-substituted derivatives (e.g., 2i, 42) show higher bioactivity than halogenated analogues, emphasizing the role of polar groups in target engagement .
Halogen Effects : Bromine and fluorine improve thermal stability and lipophilicity but may reduce aqueous solubility, limiting in vivo efficacy without formulation optimization .
Synthetic Accessibility: Derivatives with simple aryl groups (e.g., 9b in ) are synthesized in high yields (>70%), whereas amino-substituted variants require multi-step protocols .
Preparation Methods
Acid-Catalyzed Cyclization of Pyrazolyl-Anilines
A metal-free route employs (1H-pyrazol-5-yl)anilines bearing a 4-fluorophenyl group and ethers functionalized with bromophenyl moieties. Under acidic conditions (e.g., H2SO4 or p-TsOH), these substrates undergo C–O bond cleavage and cyclization to form the pyrazolo[4,3-c]quinoline core. The mechanism involves protonation of the ether oxygen, generating a carbocation that reacts with the pyrazole nitrogen (Figure 1).
Figure 1: Proposed Mechanism for Acid-Catalyzed Cyclization
- Protonation of ether oxygen → Carbocation formation.
- Nucleophilic attack by pyrazole nitrogen → Six-membered ring closure.
- Aromatization via dehydration.
Table 2: Acid-Catalyzed Reaction Optimization
| Acid Catalyst | Concentration (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| H2SO4 | 10 | DCE | 78 |
| p-TsOH | 15 | Toluene | 82 |
This method avoids transition metals, making it environmentally favorable. However, regioselectivity challenges arise with unsymmetrical ethers.
Late-stage introduction of aryl groups is achievable through nucleophilic aromatic substitution (SNAr). Starting from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine , sequential reactions with 4-bromophenylboronic acid and 4-fluoroaniline under Suzuki-Miyaura and Buchwald-Hartwig conditions yield the target compound.
Table 3: Substitution Reaction Parameters
| Step | Reagent | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromophenylboronic acid | Pd(PPh3)4, Na2CO3 | 85 |
| 2 | 4-Fluoroaniline | CuI, 1,10-phenanthroline | 73 |
Advantages include:
- Modularity : Independent optimization of each substitution step.
- Compatibility : Halogenated aryl groups resist side reactions under cross-coupling conditions.
[5+1] Cyclization with Alcohols/Amines
A novel [5+1] annulation strategy reacts (1H-pyrazol-5-yl)anilines containing a 4-fluorophenyl group with 4-bromophenol derivatives. Using iodine as an oxidant, this method constructs the quinoline ring via dehydrogenative coupling.
Table 4: [5+1] Cyclization Performance
| Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| I2 | DMF | 120 | 68 |
| DDQ | Toluene | 100 | 72 |
Limitations include moderate yields and the need for stoichiometric oxidants.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison for 3-(4-Bromophenyl)-1-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline Synthesis
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the three-component cyclization route is preferred due to its high yield and minimal purification requirements. Continuous flow reactors enhance heat transfer and reduce reaction times from hours to minutes. Solvent recovery systems (e.g., acetone/water azeotrope distillation) improve sustainability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
